molecular formula C47H67BrCl2IN5O2 B1199195 Viosept CAS No. 78837-99-7

Viosept

Cat. No.: B1199195
CAS No.: 78837-99-7
M. Wt: 1011.8 g/mol
InChI Key: QTHYLCFJQKVCPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Viosept is a dermatological ointment formulated with three active pharmaceutical ingredients: domiphen bromide (a quaternary ammonium antiseptic), tripelennamine hydrochloride (an antihistamine with antipruritic properties), and clioquinol (a broad-spectrum antimicrobial agent effective against bacteria, fungi, and protozoa) . This combination targets inflammatory, allergic, and infectious skin conditions, making it a multifunctional topical therapy.

A high-performance liquid chromatography (HPLC) method was developed to quantify these components, ensuring precise quality control. The method employs an Inertsil ODS-3 column (250 × 4.6 mm, 5 μm) with gradient elution. Detection wavelengths are optimized for each compound: 310 nm for tripelennamine hydrochloride and clioquinol, and 215 nm for domiphen bromide . Extraction protocols were validated for accuracy and reproducibility:

  • Domiphen bromide and clioquinol: Extracted using acetone from heated solutions.
  • Tripelennamine hydrochloride: Extracted via a hexane-water system.

Validation parameters confirmed the method’s selectivity, linearity (correlation coefficients >0.999), precision (relative standard deviation <2%), and accuracy (recovery rates 98–102%) .

Properties

CAS No.

78837-99-7

Molecular Formula

C47H67BrCl2IN5O2

Molecular Weight

1011.8 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;5-chloro-7-iodoquinolin-8-ol;dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide;hydrochloride

InChI

InChI=1S/C22H40NO.C16H21N3.C9H5ClINO.BrH.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;3-11H,12-14H2,1-2H3;1-4,13H;2*1H/q+1;;;;/p-1

InChI Key

QTHYLCFJQKVCPX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.Cl.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.Cl.[Br-]

Synonyms

clioquinol - domiphen bromide - tripelennamine hydrochloride
clioquinol, domiphen bromide, tripelennamine hydrochloride drug combination
Viosept

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Spectrum

  • Clioquinol in this compound demonstrates broader coverage than mupirocin (Gram-positive specific) and fusidic acid (staphylococcal-focused), with efficacy against Staphylococcus aureus, Candida albicans, and Trichophyton species .
  • Domiphen bromide shows comparable bactericidal activity to benzalkonium chloride but with reduced skin irritation, as validated in in vitro biofilm models .

Formulation Stability

This compound’s HPLC-validated extraction and quantification protocols ensure batch-to-batch consistency, a critical advantage over compounded formulations lacking standardized quality control .

Research Findings and Limitations

Clinical Relevance

  • Synergistic effects: The combination of clioquinol and tripelennamine HCl addresses both infection and inflammation, reducing the need for multiple topical applications.
  • Safety profile : Domiphen bromide’s low cytotoxicity aligns with guidelines for chronic dermatosis management .

Gaps in Evidence

  • Comparative clinical trials: No head-to-head studies comparing this compound with triple-therapy analogs (e.g., creams combining antifungals + antihistamines) were identified in the provided evidence.
  • Long-term resistance data: While clioquinol’s resistance rates are low, surveillance data post-2014 are unavailable .

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